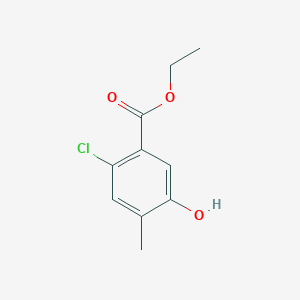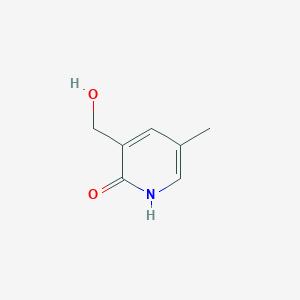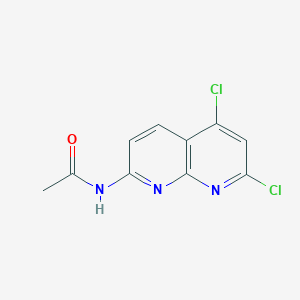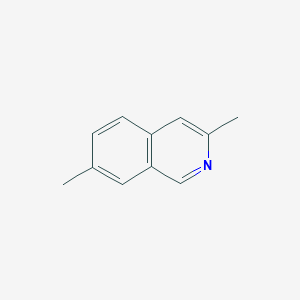
Ethyl 2-chloro-5-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-5-hydroxy-4-methylbenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-hydroxy-4-methylbenzoate typically involves the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-4-methylbenzoate.
Reduction: Formation of 2-chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the context and the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-hydroxy-5-methylbenzoate
- Methyl 2-chloro-5-hydroxy-4-methylbenzoate
- Ethyl 2-chloro-4-hydroxy-5-methylbenzoate
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
ethyl 2-chloro-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
VELDTAHUDSYPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)



![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)
